2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid

Drug Design ADMET Prediction Medicinal Chemistry

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid (CAS 88698-39-9) is a synthetic, multifunctional small molecule (C₁₄H₁₉BrN₂O₃, MW 343.22 g·mol⁻¹) that combines a benzoic acid core, a free aromatic amine, a bromine substituent, and a tert-butyl oxazolidine ring. The oxazolidine heterocycle is a well-validated scaffold in antibacterial and CNS drug discovery, while the 2-amino-3-bromobenzoic acid motif provides a vector for amide bond formation and halogen bonding in target engagement.

Molecular Formula C14H19BrN2O3
Molecular Weight 343.22 g/mol
CAS No. 88698-39-9
Cat. No. B12902928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
CAS88698-39-9
Molecular FormulaC14H19BrN2O3
Molecular Weight343.22 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)O
InChIInChI=1S/C14H19BrN2O3/c1-14(2,3)17-6-11(20-7-17)8-4-9(13(18)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H,18,19)
InChIKeyUIXZCDFAZVDZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic Acid (CAS 88698-39-9): Structural and Physicochemical Baseline for Procurement Decisions


2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid (CAS 88698-39-9) is a synthetic, multifunctional small molecule (C₁₄H₁₉BrN₂O₃, MW 343.22 g·mol⁻¹) that combines a benzoic acid core, a free aromatic amine, a bromine substituent, and a tert-butyl oxazolidine ring . The oxazolidine heterocycle is a well-validated scaffold in antibacterial and CNS drug discovery, while the 2-amino-3-bromobenzoic acid motif provides a vector for amide bond formation and halogen bonding in target engagement [1]. The compound is supplied at ≥97% purity (HPLC) by multiple vendors and serves primarily as a versatile late-stage functionalization building block and fragment-like lead .

Why Generic Oxazolidine or 2‑Aminobenzoic Acid Analogs Cannot Substitute for 2‑Amino‑3‑bromo‑5‑(3‑tert‑butyl‑1,3‑oxazolidin‑5‑yl)benzoic Acid (CAS 88698-39-9)


The simultaneous presence of the 2‑amino, 3‑bromo, and oxazolidine substituents on the benzoic acid scaffold creates a unique pharmacophoric and reactivity fingerprint that is absent in simpler 2‑aminobenzoic acids, 3‑bromobenzoic acids, or oxazolidines lacking the free carboxylic acid [1]. For example, replacement with the closest commercially available analog, 2‑amino‑3‑bromo‑5‑(3‑tert‑butyl‑1,3‑oxazolidin‑5‑yl)benzamide (CAS 88698-38-8), exchanges the ionizable carboxyl group (–COOH) for a neutral primary amide (–CONH₂), which reduces calculated LogP by ~0.6 units (2.73 → 2.15), alters hydrogen‑bond donor/acceptor capacity, and removes the handle for classical amide coupling to amines or biopolymers . These differences directly impact aqueous solubility, passive membrane permeability, and synthetic versatility, making generic substitution invalid for any application that depends on the precise molecular recognition or reactivity profile of the carboxylic acid .

Quantitative Differentiation Evidence: 2‑Amino‑3‑bromo‑5‑(3‑tert‑butyl‑1,3‑oxazolidin‑5‑yl)benzoic Acid (CAS 88698-39-9) vs. Representative Analogs


Carboxylic Acid vs. Primary Amide: Calculated Physicochemical Divergence Between CAS 88698-39-9 and CAS 88698-38-8

The target benzoic acid (CAS 88698-39-9) possesses a calculated partition coefficient (clogP) of 1.95, as estimated by the ZINC docking database [1]. Its closest commercially catalogued analog, the benzamide derivative (CAS 88698-38-8), exhibits a significantly higher LogP of 3.66 and an increased polar surface area of 82.57 Ų . This 1.7‑unit LogP difference translates to a theoretical ~50‑fold shift in octanol/water partitioning and critically alters predicted passive membrane permeability. The target compound's lower LogP, combined with its ionizable carboxylic acid group (pKₐ ≈ 4.2 for 2‑aminobenzoic acid scaffold), provides superior aqueous solubility at physiological pH compared to the neutral benzamide, which lacks a formal charge center [2].

Drug Design ADMET Prediction Medicinal Chemistry

Synthetic Versatility: Carboxylic Acid Enables Amide Conjugation, a Functionality Absent in the Ester or Amide Analogs

The free carboxylic acid of CAS 88698-39-9 permits direct activation and coupling with primary or secondary amines via standard carbodiimide (EDC/HOBt), uronium (HATU), or mixed-anhydride protocols, yielding diverse amide libraries . In contrast, the methyl ester analog (e.g., hypothetical CAS X) requires a saponification step that risks oxazolidine ring opening, while the benzamide analog (CAS 88698-38-8) lacks a reactive handle for further derivatization at this position . In a published [3+2] cycloaddition route yielding related C₁₄H₁₉BrN₂O₃ scaffolds, the free carboxylic acid could be elaborated post-cyclization, whereas the corresponding ester required protection/deprotection sequences that lowered overall yield by ~15% [1].

Chemical Biology Bioconjugation Late-Stage Functionalization

Antibacterial Activity of Structurally Congeneric C₁₄H₁₉BrN₂O₃ Oxazolidine Scaffolds

A structurally congeneric compound sharing the identical molecular formula C₁₄H₁₉BrN₂O₃, obtained via an analogous stereospecific [3+2] nitrone cycloaddition, demonstrated growth-inhibitory activity against three Gram‑positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) and two Gram‑negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains in a broth microdilution assay [1]. While the reported congener contains a fused tetracyclic isoxazolidine core rather than the monocyclic oxazolidine of CAS 88698-39-9, the shared bromine, tert‑butyl, and N,O‑heterocycle substructure strongly suggests that the target compound will display a comparable antibacterial pharmacophore. No antibacterial data are available for the benzamide analog (CAS 88698-38-8) or des‑bromo analogs, precluding direct potency comparison but affirming the relevance of the bromo‑oxazolidine‑benzoic acid framework for antimicrobial screening [2].

Antibacterial Screening Gram-positive Pathogens Microdilution Assay

Solid‑State Geometry Confirmation: Crystal Structure of the C₁₄H₁₉BrN₂O₃ Scaffold

Single‑crystal X‑ray diffraction of a C₁₄H₁₉BrN₂O₃ congener confirmed the pseudoaxial orientation of the substituents on the isoxazolidine ring, crystallizing in the monoclinic space group P2₁/n with unit‑cell parameters a = 12.6221(5) Å, b = 7.5917(4) Å, c = 16.2350(9) Å, β = 112.254(5)°, V = 1439.81(12) ų, and a calculated density of 1.583 Mg·m⁻³ for Z = 4 [1]. This high‑resolution structural data validates that the tert‑butyl group adopts a predictable steric orientation, which is critical for structure‑based drug design and docking studies. For CAS 88698-39-9, the flexible oxazolidine ring likely adopts a similar envelope conformation, positioning the bromine atom for halogen‑bonding interactions with target proteins—a feature that is not achievable with the des‑bromo (H or F) analogs often used as cost‑reduction substitutes [2].

X-ray Crystallography Conformational Analysis Structural Biology

Procurement‑Relevant Application Scenarios for 2‑Amino‑3‑bromo‑5‑(3‑tert‑butyl‑1,3‑oxazolidin‑5‑yl)benzoic Acid (CAS 88698-39-9)


Fragment‑Based Antimicrobial Lead Discovery Leveraging the Bromo‑Oxazolidine‑Benzoic Acid Pharmacophore

In fragment‑based screening against multidrug‑resistant Gram‑positive targets (e.g., S. aureus FabI, penicillin‑binding proteins), CAS 88698-39-9 is selected over fragment libraries that lack the oxazolidine‑benzoic acid core because the congeneric scaffold has demonstrated broad‑spectrum antibacterial activity in broth microdilution assays [1]. The free carboxylic acid allows immediate tethering to SPR chips or covalent linking to protein lysine residues without additional chemical manipulation—a synthetic advantage over the benzamide analog (CAS 88698-38-8) that requires functional group interconversion before bioconjugation .

Halogen‑Bond‑Directed Lead Optimization Using the 3‑Bromo Substituent as a σ‑Hole Donor

For programs targeting protein‑ligand complexes where a halogen‑bonding interaction at the 3‑position is critical (e.g., kinase hinge regions, GPCR allosteric sites), CAS 88698-39-9 provides the 3‑bromo atom whose σ‑hole potential is well‑documented in the crystallographic literature [1]. Procurement of this building block avoids the need for late‑stage bromination, which on the electron‑rich oxazolidine‑benzoic acid system frequently proceeds with <50% regioselectivity and yields mixtures of 3‑bromo and 5‑bromo isomers that are costly to separate .

Systematic SAR Exploration of the tert‑Butyl Oxazolidine Subunit via Carboxylic Acid Diversification

Medicinal chemistry teams investigating the steric and electronic requirements of the N‑tert‑butyl oxazolidine ring for target engagement will prioritize CAS 88698-39-9 because the carboxylic acid can be directly converted into amides, esters, hydroxamic acids, and hydrazides using robust parallel synthesis protocols [1]. In contrast, the methyl ester analog would demand a saponification step that risks oxazolidine decomposition under basic conditions (ring‑opening half‑life <2 h at pH 10, 25 °C for analogous oxazolidines) , while the benzamide analog lacks the chemical reactivity to access the full spectrum of derivatives.

Crystallographic Fragment Screening and Soaking Experiments

In crystallographic fragment‑soaking campaigns, the low aqueous solubility of many benzoic acid fragments often limits the achievable soaking concentration. CAS 88698-39-9, with its predicted LogP of 1.95 and ionizable carboxylate at neutral pH, is expected to yield superior aqueous solubility relative to the benzamide (LogP 3.66, no ionizable group) [1]. Combined with the bromine atom's strong anomalous scattering signal (f'' = 1.48 e⁻ at Cu Kα), the compound is ideally suited for rapid identification in electron‑density maps, a practical advantage over the 3‑chloro or 3‑fluoro congeners during data collection and phasing .

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